2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with a chlorophenyl group and a propenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminobenzophenone under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzodiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃), Methanol (CH₃OH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Hydroxylated, Aminated, or Alkoxylated derivatives
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol: This compound also features a chlorophenyl group and a propenyl group but differs in the core structure, which is based on quinoline rather than benzodiazole.
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: This compound has a similar chlorophenyl group but differs in the presence of a methylphenyl group and a different core structure.
The uniqueness of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE lies in its benzodiazole core, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C18H15ClN2 |
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Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C18H15ClN2/c1-2-13-21-17-6-4-3-5-16(17)20-18(21)12-9-14-7-10-15(19)11-8-14/h2-12H,1,13H2/b12-9+ |
InChI Key |
QELTYWSQTNXJRQ-FMIVXFBMSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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